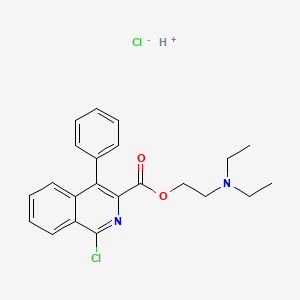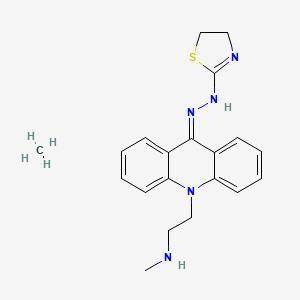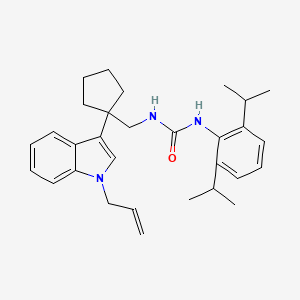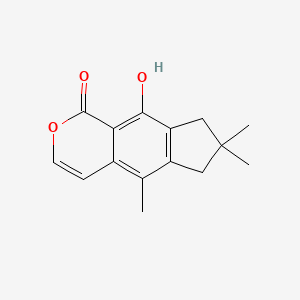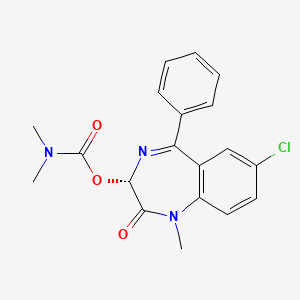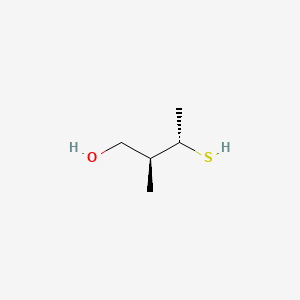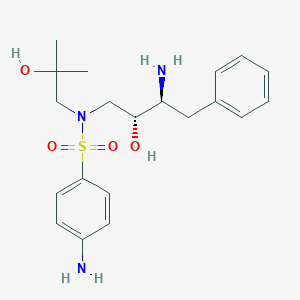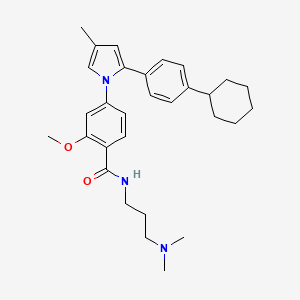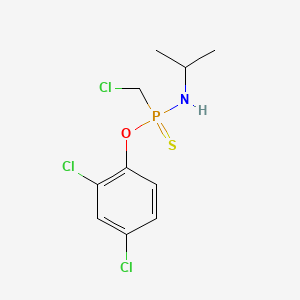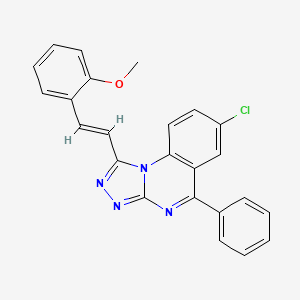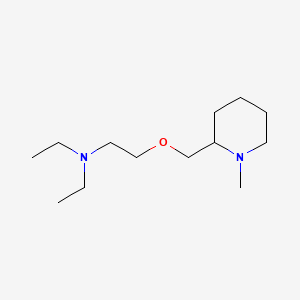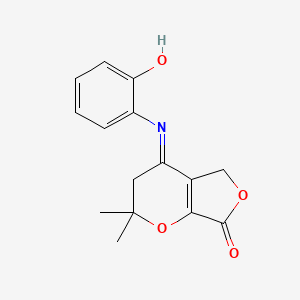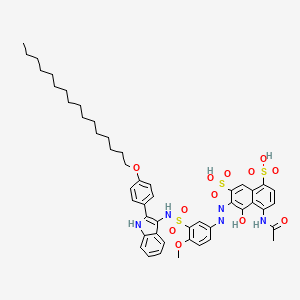
alpha-Ethyl-alpha-(2-methoxyphenyl)-4-(3-(4-benzhydrylpiperazin-1-yl)propoxy)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Ethyl-alpha-(2-methoxyphenyl)-4-(3-(4-benzhydrylpiperazin-1-yl)propoxy)benzyl alcohol is a complex organic compound that belongs to the class of benzyl alcohol derivatives. This compound is characterized by its unique structural features, including the presence of a piperazine ring and a benzhydryl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl-alpha-(2-methoxyphenyl)-4-(3-(4-benzhydrylpiperazin-1-yl)propoxy)benzyl alcohol typically involves multi-step organic reactions. The process may start with the preparation of the piperazine derivative, followed by the introduction of the benzhydryl group through nucleophilic substitution reactions. The final step often involves the formation of the benzyl alcohol moiety under controlled conditions, such as using reducing agents or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Alpha-Ethyl-alpha-(2-methoxyphenyl)-4-(3-(4-benzhydrylpiperazin-1-yl)propoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of alpha-Ethyl-alpha-(2-methoxyphenyl)-4-(3-(4-benzhydrylpiperazin-1-yl)propoxy)benzyl alcohol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various physiological responses.
Comparison with Similar Compounds
Alpha-Ethyl-alpha-(2-methoxyphenyl)-4-(3-(4-benzhydrylpiperazin-1-yl)propoxy)benzyl alcohol can be compared with other benzyl alcohol derivatives, such as:
Benzhydrol: Lacks the piperazine ring and has different biological properties.
Diphenhydramine: Contains a similar benzhydryl group but has distinct pharmacological effects.
Chlorpheniramine: Another benzyl alcohol derivative with antihistamine properties.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and biological properties.
Properties
CAS No. |
93339-91-4 |
|---|---|
Molecular Formula |
C36H42N2O3 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
1-[4-[3-(4-benzhydrylpiperazin-1-yl)propoxy]phenyl]-1-(2-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C36H42N2O3/c1-3-36(39,33-17-10-11-18-34(33)40-2)31-19-21-32(22-20-31)41-28-12-23-37-24-26-38(27-25-37)35(29-13-6-4-7-14-29)30-15-8-5-9-16-30/h4-11,13-22,35,39H,3,12,23-28H2,1-2H3 |
InChI Key |
GLXHDVSLSQEXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


